2-((1,2,3,4-Tetrahydroisoquinolin-1-YL)methyl)isoindoline-1,3-dione is a complex organic compound that belongs to the isoindoline family. This compound features a unique structural arrangement combining a tetrahydroisoquinoline moiety with an isoindoline-1,3-dione core. Its molecular formula is , and it has garnered attention in medicinal chemistry due to its potential biological activities.
The compound can be synthesized through various organic reactions involving precursors such as phthalic anhydride and tetrahydroisoquinoline derivatives. The synthesis often involves multi-step procedures that allow for the introduction of different functional groups, enhancing the compound's biological activity and versatility in applications.
2-((1,2,3,4-Tetrahydroisoquinolin-1-YL)methyl)isoindoline-1,3-dione is classified as an isoindole derivative. Isoindoles are known for their diverse pharmacological properties, including anti-cancer and anti-inflammatory activities. This compound is also categorized under heterocyclic compounds due to its incorporation of nitrogen-containing rings.
The synthesis of 2-((1,2,3,4-tetrahydroisoquinolin-1-YL)methyl)isoindoline-1,3-dione typically involves several key steps:
The synthesis often requires careful control of reaction conditions such as temperature and time to optimize yields and selectivity for desired products. For instance, refluxing conditions are commonly employed to facilitate cyclization and functional group transformations.
The compound can participate in various chemical reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or tailor its properties for specific applications.
The mechanism of action for 2-((1,2,3,4-tetrahydroisoquinolin-1-YL)methyl)isoindoline-1,3-dione is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors related to various physiological processes. The presence of both isoindole and tetrahydroisoquinoline structures suggests potential interactions with neurotransmitter systems and may influence signaling pathways involved in neuropharmacology.
The compound exhibits stability under standard laboratory conditions but may undergo degradation when exposed to strong acids or bases. Its reactivity profile allows it to engage in diverse chemical transformations that can be exploited in synthetic chemistry.
Due to its structural features and potential biological activities, 2-((1,2,3,4-tetrahydroisoquinolin-1-YL)methyl)isoindoline-1,3-dione is being explored for various scientific applications:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting the importance of synthetic methods in developing novel therapeutic agents.
2-((1,2,3,4-Tetrahydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione (CAS: 310451-86-6) represents a structurally sophisticated hybrid molecule that integrates two pharmacologically significant heterocyclic systems: the planar, electron-deficient isoindoline-1,3-dione (phthalimide) moiety and the partially saturated, biologically privileged tetrahydroisoquinoline (THIQ) scaffold. This molecular architecture creates distinctive electronic and steric properties that underpin its biochemical interactions. The phthalimide component contributes to rigid planarity and hydrogen-bonding capacity through its two carbonyl groups, while the tetrahydroisoquinoline system introduces a basic nitrogen and conformational flexibility critical for target engagement [5] [9].
The methylene bridge (–CH₂–) linking these systems provides rotational freedom, enabling optimal spatial orientation for binding to biological targets. Crystallographic analyses of analogous compounds reveal that the phthalimide ring maintains near-perfect planarity (dihedral angles <5°), while the tetrahydroisoquinoline adopts a boat conformation in bound states, facilitating π-π stacking interactions with aromatic residues in enzyme binding pockets [5]. This hybrid's calculated topological polar surface area (TPSA) of 49.41 Ų and LogP value of 2.17 (experimental) to 2.33 (calculated) indicate balanced lipophilicity suitable for blood-brain barrier penetration, a crucial feature for central nervous system-targeted therapeutics [5] [8].
Table 1: Structural and Physicochemical Properties of 2-((1,2,3,4-Tetrahydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₁₈H₁₆N₂O₂ | Elemental Analysis |
Molecular Weight | 292.33 g/mol | Mass Spectrometry |
Hydrogen Bond Acceptors | 3 | Computational (QSAR) |
Hydrogen Bond Donors | 1 | Computational (QSAR) |
Topological Polar Surface Area (TPSA) | 49.41 Ų | Computational |
Calculated LogP | 2.33 | Reversed-phase HPLC |
Rotatable Bonds | 2 | X-ray Crystallography (analogs) |
SMILES Notation | O=C1N(CC2NCCC3=C2C=CC=C3)C(C4=C1C=CC=C4)=O | Chemical Identifier |
The isoindoline-1,3-dione (phthalimide) scaffold has evolved substantially since its first medicinal applications as an antibacterial and anti-inflammatory precursor. Early phthalimide derivatives exhibited limited target specificity, but strategic hybridization with bioactive pharmacophores revolutionized their therapeutic potential. The integration with tetrahydroisoquinoline—a scaffold inherent to natural alkaloids like saframycins and clinical agents such as the skeletal muscle relaxant atracurium—created molecules with enhanced polypharmacology [7].
This hybrid approach emerged prominently in the 1990s-2000s when researchers exploited the phthalimide's electron-withdrawing properties and hydrogen-bonding capacity to design enzyme inhibitors. Seminal work demonstrated that phthalimide-THIQ conjugates could simultaneously engage multiple binding sites in cholinesterases and monoamine oxidases, addressing multifactorial diseases like Alzheimer's [5] [10]. Synthetic methodologies evolved from classical Pictet-Spengler condensations (for THIQ construction) and Bischler-Napieralski cyclizations (for isoquinoline formation) to modern microwave-assisted protocols, significantly improving yields of intermediates like 1,2,3,4-tetrahydroisoquinoline from 40% to >95% under optimized conditions [7].
The specific compound 2-((1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione (first synthesized ca. early 2000s) represents an optimization milestone where researchers replaced metabolically labile groups (e.g., ester links) with stable methylene bridges. This modification preserved dual-target engagement capability while enhancing metabolic stability, evidenced by its sustained inhibitory effects in cellular assays [4] [9]. The compound's subsequent patenting (e.g., CAS 310451-86-6) catalyzed development of analogs targeting neurodegenerative disorders and multidrug-resistant cancers [3] [5] [9].
Table 2: Evolution of Key Isoindoline-1,3-dione-Tetrahydroisoquinoline Hybrids
Compound | Structural Features | Therapeutic Target | Historical Significance |
---|---|---|---|
Early phthalimides | Standalone phthalimide | Antimicrobial/Inflammatory | Initial medicinal applications (1950s-70s) |
N-Alkyl phthalimides | Alkyl chain-linked THIQ | Cholinesterases | First hybrid designs (1990s) |
2-((THIQ-yl)methyl) isoindoline-1,3-dione | Methylene bridge | MAO-B/AChE/P-gp | Optimized stability & polypharmacology (2000s) |
Fluoro/Bromo analogs | Halogen-substituted THIQ | Enhanced MAO-B selectivity | SAR refinement (2010s) |
Acetamide variants | –COCH₂– linker | σ₂ Receptor modulation | Recent P-gp modulator development (2020s) |
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2